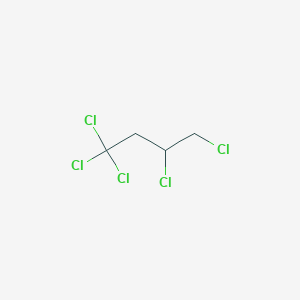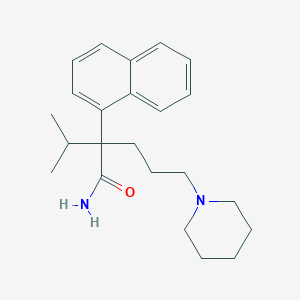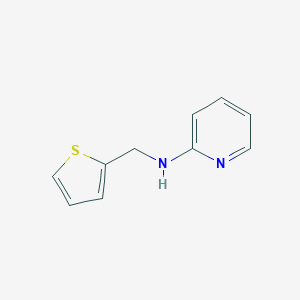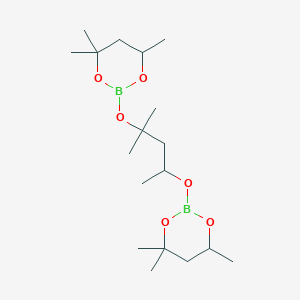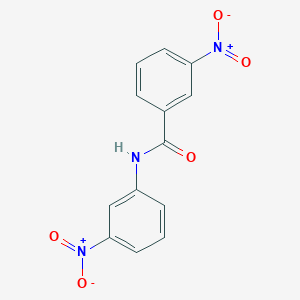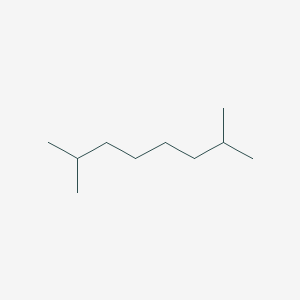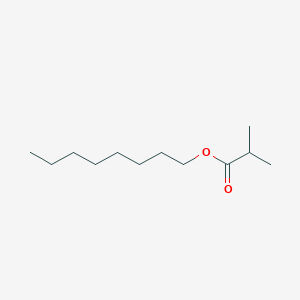
Octylisobutyrat
Übersicht
Beschreibung
Octyl isobutyrate, also known as octyl 2-methylpropanoate, is an organic compound with the chemical formula C₁₂H₂₄O₂. It is an ester formed from isobutyric acid and octanol. This compound is commonly used in the fragrance and flavor industry due to its fruity and sweet aroma, reminiscent of grapes and other fruits .
Wissenschaftliche Forschungsanwendungen
Octyl isobutyrate has various applications in scientific research and industry:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Employed in studies involving ester metabolism and enzymatic reactions.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable esters.
Industry: Widely used in the production of fragrances, flavors, and as an additive in paints and coatings
Wirkmechanismus
Target of Action
Octyl isobutyrate, also known as propanoic acid, 2-methyl-, octyl ester , is primarily used in the perfume and flavoring industry . Its primary targets are the olfactory receptors in the nose and taste receptors in the mouth. These receptors detect the presence of the compound and send signals to the brain, which interprets them as specific smells or tastes.
Biochemical Pathways
It’s worth noting that esters like octyl isobutyrate are produced by the reaction of acids with alcohols . This reaction, known as esterification, is a fundamental biochemical process.
Biochemische Analyse
Biochemical Properties
Octyl isobutyrate, like other esters, is produced by the reaction of acids with alcohols . In this case, it is formed by the esterification of isobutyric acid with octanol . The nature of these interactions involves the formation of a covalent bond between the carboxyl group of the acid and the hydroxyl group of the alcohol, resulting in the formation of the ester and a molecule of water .
Molecular Mechanism
The molecular mechanism of Octyl isobutyrate primarily involves its role as an ester. Esters are known to participate in esterification and hydrolysis reactions. In esterification, an acid and an alcohol react to form an ester and water. Conversely, in hydrolysis, the ester reacts with water to form the original acid and alcohol . These reactions can influence various biochemical pathways within the cell.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Octyl isobutyrate is typically synthesized through the esterification reaction between isobutyric acid and octanol. The reaction is catalyzed by an acid, such as sulfuric acid, and involves heating the reactants under reflux conditions to facilitate the formation of the ester .
Industrial Production Methods: In industrial settings, the production of octyl isobutyrate follows a similar esterification process but on a larger scale. The reaction is carried out in large reactors with continuous stirring and controlled temperature to ensure maximum yield. The product is then purified through distillation to remove any unreacted starting materials and by-products .
Analyse Chemischer Reaktionen
Types of Reactions: Octyl isobutyrate primarily undergoes hydrolysis, oxidation, and reduction reactions.
Common Reagents and Conditions:
Hydrolysis: In the presence of water and an acid or base catalyst, octyl isobutyrate can be hydrolyzed back into isobutyric acid and octanol.
Oxidation: Oxidizing agents such as potassium permanganate can oxidize octyl isobutyrate, leading to the formation of carboxylic acids.
Reduction: Reducing agents like lithium aluminum hydride can reduce octyl isobutyrate to its corresponding alcohols.
Major Products Formed:
Hydrolysis: Isobutyric acid and octanol.
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Vergleich Mit ähnlichen Verbindungen
Octyl acetate: Another ester with a fruity aroma, commonly used in the fragrance industry.
Octyl butyrate: Similar in structure and used for its pleasant odor in perfumes and flavors.
Isobutyl acetate: Known for its fruity smell and used in similar applications.
Uniqueness of Octyl Isobutyrate: Octyl isobutyrate stands out due to its unique combination of isobutyric acid and octanol, which imparts a distinct fruity aroma that is highly valued in the fragrance and flavor industry. Its stability and ease of synthesis also make it a preferred choice for various industrial applications .
Eigenschaften
IUPAC Name |
octyl 2-methylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24O2/c1-4-5-6-7-8-9-10-14-12(13)11(2)3/h11H,4-10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQCYCHFQWMNQRJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOC(=O)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6059364 | |
| Record name | Propanoic acid, 2-methyl-, octyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6059364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
colourless to pale yellow liquid/refreshing, herbaceous odour | |
| Record name | Octyl isobutyrate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/199/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
236.00 to 238.00 °C. @ 760.00 mm Hg | |
| Record name | Octyl 2-methylpropanoate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034137 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
very slightly, 1 ml in 1 ml 95% alcohol (in ethanol) | |
| Record name | Octyl 2-methylpropanoate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034137 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | Octyl isobutyrate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/199/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.853-0.858 | |
| Record name | Octyl isobutyrate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/199/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
109-15-9 | |
| Record name | Octyl isobutyrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=109-15-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Octyl isobutyrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000109159 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Octyl isobutyrate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72024 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Propanoic acid, 2-methyl-, octyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Propanoic acid, 2-methyl-, octyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6059364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Octyl isobutyrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.320 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | OCTYL ISOBUTYRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T5819VWJ3T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Octyl 2-methylpropanoate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034137 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary application of Octyl Isobutyrate based on the provided research?
A1: The research primarily highlights Octyl Isobutyrate's potential as a natural antimicrobial agent in food preservation, particularly in cheese. Studies investigated its efficacy against foodborne pathogens like Listeria monocytogenes and Escherichia coli [, ].
Q2: Which plant species are significant sources of Octyl Isobutyrate, and what are the major constituents of their essential oils?
A2: Heracleum persicum (Persian hogweed) [, ] and Malabaila aurea [] are identified as key sources of Octyl Isobutyrate.
- Heracleum persicum: Besides Octyl Isobutyrate (17.82%), key components include Hexyl butanoate (25.98%), Octyl 2-methylbutyrate (14.37%), and Pentyl-cyclopropane (12.77%) [].
- Malabaila aurea: Octyl Isobutyrate dominates (40%), followed by Octanol (8.9%) and Spathulenol (12.4%) [].
Q3: How effective is Octyl Isobutyrate against Listeria monocytogenes in cheese, and are there any synergistic effects with other antimicrobial agents?
A3: Research indicates that Octyl Isobutyrate exhibits a minimum inhibitory concentration (MIC) of 2.5 mg/mL against Listeria monocytogenes []. Interestingly, combining it with Lactobacillus acidophilus at 1012 CFU/g yielded promising antibacterial effects while maintaining acceptable sensory properties in Iranian white cheese []. Furthermore, a synergistic effect was observed when Octyl Isobutyrate was combined with Nisin at specific concentrations [].
Q4: What are the potential advantages of using Octyl Isobutyrate as a food preservative?
A4: The research suggests that Octyl Isobutyrate, derived from natural sources, could serve as a promising alternative to synthetic preservatives in food applications [, ]. This is particularly relevant considering the increasing consumer demand for natural and minimally processed foods.
Q5: What analytical techniques are employed to identify and quantify Octyl Isobutyrate in essential oils?
A5: Gas chromatography coupled with mass spectrometry (GC-MS) is the primary analytical method used to identify and quantify Octyl Isobutyrate and other volatile compounds present in essential oils [, , ]. This technique provides both qualitative information (compound identification) and quantitative data (concentration).
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


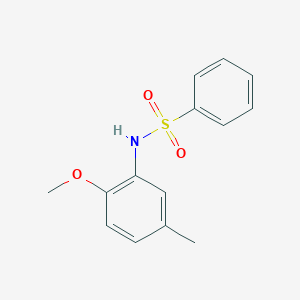


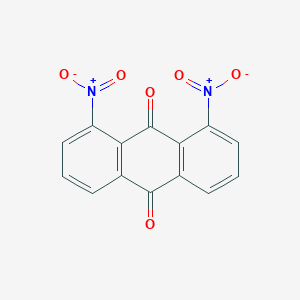

![3-Methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B85475.png)
